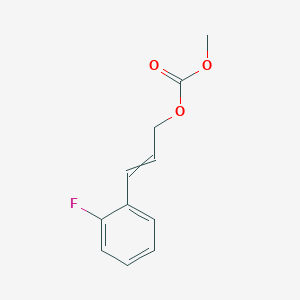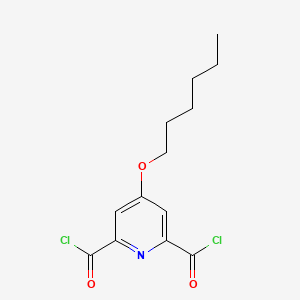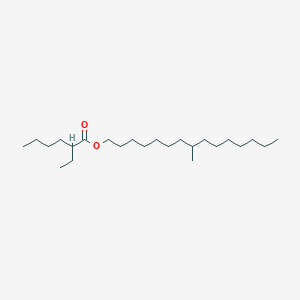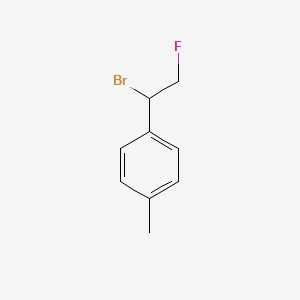![molecular formula C21H16O2 B14205742 4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid CAS No. 833485-28-2](/img/structure/B14205742.png)
4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a benzoic acid moiety through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Ethenyl Linkage Formation: The ethenyl linkage can be introduced through a Heck reaction, where the biphenyl compound is reacted with a vinyl halide in the presence of a palladium catalyst.
Benzoic Acid Attachment:
Industrial Production Methods
Industrial production of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Br2, Cl2), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds, alkylated compounds
Aplicaciones Científicas De Investigación
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4’-Formyl[1,1’-biphenyl]-4-yl)ethenyl]benzoic acid
- 4-[2-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methylbenzoic acid
Uniqueness
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and benzoic acid moieties, linked through an ethenyl group, provide a versatile framework for various chemical modifications and applications.
Propiedades
Número CAS |
833485-28-2 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
4-[2-(2-phenylphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)19-14-11-16(12-15-19)10-13-18-8-4-5-9-20(18)17-6-2-1-3-7-17/h1-15H,(H,22,23) |
Clave InChI |
KPFJPANCVKIMHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C=CC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)





![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
methanone](/img/structure/B14205748.png)
